molecular formula C25H22N2O4 B12042537 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)benzamide

3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)benzamide

Cat. No.: B12042537
M. Wt: 414.5 g/mol
InChI Key: HOMHFMIPIGNPOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound features a benzamide core substituted at the 3-position with a 1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl group and an N-(2-methoxyphenyl) moiety.

Properties

Molecular Formula

C25H22N2O4

Molecular Weight

414.5 g/mol

IUPAC Name

3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-N-(2-methoxyphenyl)benzamide

InChI

InChI=1S/C25H22N2O4/c1-31-20-8-3-2-7-19(20)26-23(28)13-5-4-6-14(11-13)27-24(29)21-15-9-10-16(18-12-17(15)18)22(21)25(27)30/h2-11,15-18,21-22H,12H2,1H3,(H,26,28)

InChI Key

HOMHFMIPIGNPOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

RCL L210250 can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens (chlorine, bromine) or nucleophiles (amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

RCL L210250 has a wide range of scientific research applications, including:

Mechanism of Action

The exact mechanism of action of RCL L210250 is not well-documented. it is believed to exert its effects through interactions with specific molecular targets and pathways. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Key Structural Differences:
Compound Name Substituents on Benzamide Core Functional Groups/Modifications
Target Compound 3-position: Dioxo-ethenocyclopropa isoindol; N-(2-methoxyphenyl) Methoxy group, bicyclic dioxo system
ST-246 (Tecovirimat) 4-position: Trifluoromethyl; N-(octahydro-1,3-dioxo-4,6-ethenocycloprop[f]isoindol-2-yl) Trifluoromethyl group, same bicyclic core
2-(4-Methylphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate Ester linkage (2-oxoethyl) instead of amide Increased hydrophobicity; ester metabolic liability
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide; N-(2-hydroxyalkyl) Hydroxyalkyl group for metal coordination

Mechanistic Insights :

  • ST-246’s trifluoromethyl group enhances lipophilicity and target binding, critical for antiviral potency .
  • The target compound’s 2-methoxyphenyl group may alter pharmacokinetics (e.g., absorption, cytochrome P450 interactions) compared to ST-246’s trifluoromethyl .

Pharmacokinetic and Physicochemical Properties

Property Target Compound ST-246 N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Molecular Weight ~450 g/mol (estimated) 376.3 g/mol (anhydrous) 221.3 g/mol
LogP (Lipophilicity) High (due to bicyclic core and methoxy) Moderate (LogP ~3.5) Low (hydroxyalkyl group reduces LogP)
Metabolic Stability Likely high (amide bond vs. ester in ) High (oral bioavailability) Moderate (hydroxy group susceptible to conjugation)

Key Observations :

  • The target compound’s amide linkage and methoxy group may confer resistance to enzymatic degradation compared to ester-based analogs .
  • ST-246’s trifluoromethyl group balances hydrophobicity and electronic effects, optimizing tissue penetration .

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